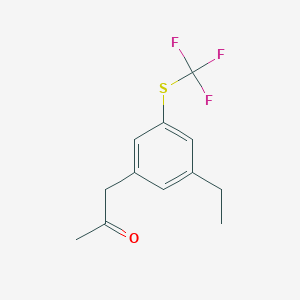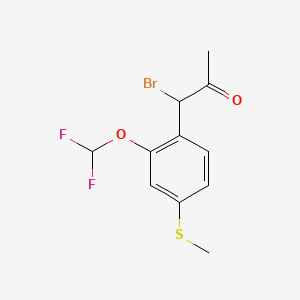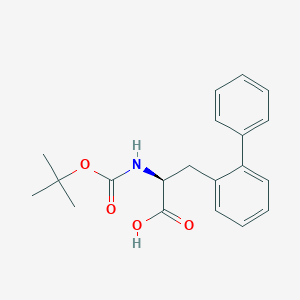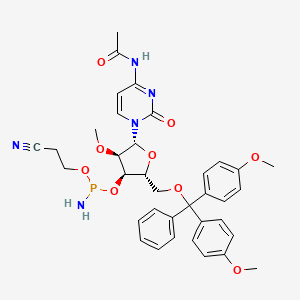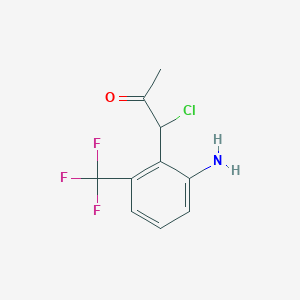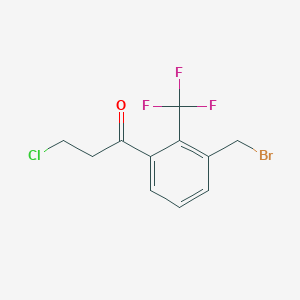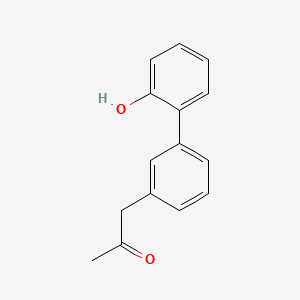
1-(2'-Hydroxybiphenyl-3-YL)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27046. This compound is characterized by the presence of a hydroxybiphenyl group attached to a propanone moiety. It is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(2’-Hydroxybiphenyl-3-YL)propan-2-one typically involves the reaction of 2’-hydroxybiphenyl with propanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group in the biphenyl moiety can undergo nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohol derivatives .
Aplicaciones Científicas De Investigación
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(2’-Hydroxybiphenyl-3-YL)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one can be compared with similar compounds such as:
1-(3-Hydroxybiphenyl-2-YL)propan-2-one: This compound has a similar structure but with the hydroxy group positioned differently on the biphenyl ring.
1-(4-Hydroxybiphenyl-2-YL)propan-2-one: Another isomer with the hydroxy group at the 4-position.
1-(2’-Methoxybiphenyl-3-YL)propan-2-one: This compound has a methoxy group instead of a hydroxy group, leading to different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-[3-(2-hydroxyphenyl)phenyl]propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-11(16)9-12-5-4-6-13(10-12)14-7-2-3-8-15(14)17/h2-8,10,17H,9H2,1H3 |
Clave InChI |
YWISKWVNLPYGNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
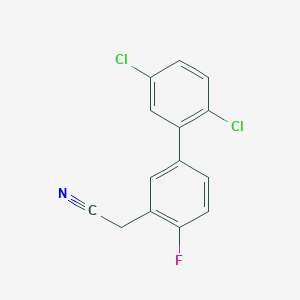
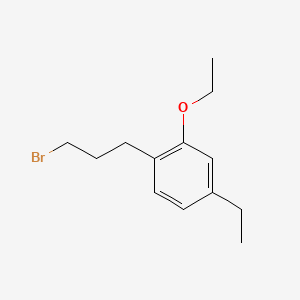

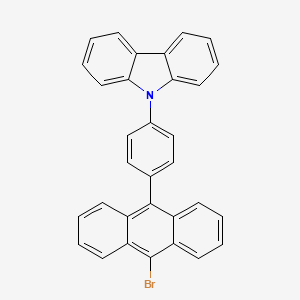
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
